molecular formula C20H11N3O3 B12342575 3-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

3-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

Cat. No.: B12342575
M. Wt: 341.3 g/mol
InChI Key: HINWPYFUPJOCCF-UHFFFAOYSA-N
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Description

3-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a complex organic compound that integrates a quinoline moiety, an oxadiazole ring, and a chromenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves multi-step reactions. One common method starts with the preparation of the quinoline derivative, followed by the formation of the oxadiazole ring and finally the chromenone structure. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as sodium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for scale-up. These optimizations may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce amines or other reduced derivatives .

Scientific Research Applications

3-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in treating various diseases, including cancer and infectious diseases, due to its bioactive properties.

    Industry: It is used in the development of new materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action of 3-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting replication and transcription processes. The oxadiazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity. These interactions disrupt cellular processes, leading to the compound’s bioactive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one apart is the combination of these three moieties in a single molecule, providing a unique set of chemical and biological properties. This combination allows for a broader range of applications and interactions compared to compounds with only one or two of these moieties .

Properties

Molecular Formula

C20H11N3O3

Molecular Weight

341.3 g/mol

IUPAC Name

3-(5-quinolin-6-yl-1,3,4-oxadiazol-2-yl)chromen-2-one

InChI

InChI=1S/C20H11N3O3/c24-20-15(11-13-4-1-2-6-17(13)25-20)19-23-22-18(26-19)14-7-8-16-12(10-14)5-3-9-21-16/h1-11H

InChI Key

HINWPYFUPJOCCF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CC5=C(C=C4)N=CC=C5

Origin of Product

United States

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